Clindamycin (hydrochloride monohydrate)

Description

Historical Context of Lincosamide Chemical Discovery and Derivation

The history of the lincosamide class of antibiotics begins with the discovery of its parent compound, lincomycin (B1675468). britannica.com In 1962, scientists isolated lincomycin from a soil bacterium, Streptomyces lincolnensis, found in a soil sample from Lincoln, Nebraska. britannica.comwikipedia.orgnih.gov This natural product was the first of the lincosamide class to be identified. nih.gov Following its discovery, lincomycin was approved for clinical use in the United States in 1967 for treating infections caused by Gram-positive bacteria. nih.govnih.gov

While lincomycin proved effective, the quest for compounds with improved properties led to further research. drugbank.comchemicalbook.com This resulted in the semi-synthetic modification of the natural product. wikipedia.org In 1966, researchers at Upjohn first synthesized clindamycin (B1669177) by chemically altering lincomycin. wikipedia.orgacs.org This new compound was created through the 7(S)-chloro-substitution of the 7(R)-hydroxyl group of lincomycin. wikipedia.orgwikipedia.org Clindamycin was introduced to the market in 1968 and was approved by the U.S. Food and Drug Administration (FDA) in 1970. nih.govwikipedia.org Due to its improved characteristics, clindamycin has largely replaced lincomycin in clinical practice. drugbank.comresearchgate.net

Chemical Classification and Distinctive Structural Features within Lincosamide Family

Clindamycin is classified as a lincosamide antibiotic. wikipedia.orgdroracle.ai The fundamental structure of lincosamides consists of an amino acid, specifically a 4'-alkyl substituted L-proline derivative (a pyrrolidine (B122466) ring), linked to an amino sugar, a pyranose moiety known as methylthio-lincosamide, via an amide bond. wikipedia.orgnih.govnih.gov

The lincosamide family includes lincomycin, clindamycin, and pirlimycin (B1678455). wikipedia.org Clindamycin is a semi-synthetic derivative of lincomycin, the naturally occurring parent compound. wikipedia.orgnih.gov The defining structural difference between the two is a single substitution at the C7 position of the sugar moiety. wikipedia.orgtcichemicals.com In lincomycin, this position features a hydroxyl (-OH) group with an (R) stereochemical configuration. wikipedia.orgwikipedia.org To create clindamycin, this hydroxyl group is chemically replaced by a chlorine atom, which results in an inversion of the stereochemistry at this center to the (S) configuration. wikipedia.orgtcichemicals.comyoutube.com This seemingly minor alteration makes clindamycin a more potent antibacterial agent compared to lincomycin. nih.gov

Table 1: Structural Comparison of Lincomycin and Clindamycin

| Feature | Lincomycin | Clindamycin |

|---|---|---|

| Source | Natural product from Streptomyces lincolnensis wikipedia.org | Semi-synthetic derivative of lincomycin wikipedia.org |

| C7 Substituent | Hydroxyl (-OH) group wikipedia.org | Chlorine (Cl) atom wikipedia.org |

| C7 Stereochemistry | (R) configuration wikipedia.org | (S) configuration wikipedia.orgwikipedia.org |

Precise Chemical Nomenclature and Stereochemical Attributes of Clindamycin (hydrochloride monohydrate)

The precise chemical identity of a compound is defined by its systematic nomenclature and stereochemical properties. Clindamycin is a complex molecule with multiple chiral centers, giving it specific stereoisomeric properties. wisc.edumasterorganicchemistry.com

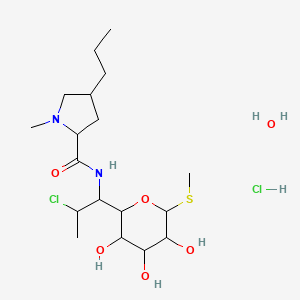

The International Union of Pure and Applied Chemistry (IUPAC) name for the active moiety is (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide. nih.gov When prepared as a hydrochloride monohydrate salt, its full IUPAC name is Methyl 7-chloro-6,7,8-trideoxy-6-{[(4R)-1-methyl-4-propyl-L-prolyl]amino}-1-thio-L-threo-α-D-galacto-octopyranoside hydrochloride monohydrate. wikipedia.org

A key stereochemical feature is the inversion of configuration at the C7 carbon from (R) in the parent lincomycin to (S) in clindamycin during its synthesis. youtube.com The clindamycin molecule contains a total of nine chiral carbons, which results in a large number of possible stereoisomers. wisc.edu The specific arrangement of these centers is crucial for its biological function.

Table 2: Chemical Identification of Clindamycin Hydrochloride Monohydrate

| Identifier | Value |

|---|---|

| CAS Number | 58207-19-5 spectrumchemical.comscbt.com |

| Molecular Formula | C₁₈H₃₃ClN₂O₅S·HCl·H₂O scbt.com |

| Molecular Weight | 479.46 g/mol nih.govscbt.com |

| IUPAC Name | (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride;hydrate nih.gov |

| Chiral Centers | 9 wisc.edu |

Properties

IUPAC Name |

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClN2O5S.ClH.H2O/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMXKEGEOADCEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Cl2N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of Clindamycin Hydrochloride Monohydrate

Total Synthesis Approaches to the Lincosamide Core Structure

The total synthesis of complex natural products like the lincosamide core is a significant challenge in organic chemistry. The approaches to constructing this framework, which consists of an amino acid and an aminosugar, can be broadly categorized into linear and convergent strategies. rcsb.org

Table 1: Comparison of Linear vs. Convergent Synthesis Approaches

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Reactants are added sequentially in a stepwise manner. youtube.comchemistnotes.com | Key fragments are synthesized independently and then combined. wikipedia.orgchemistnotes.com |

| Efficiency | Longer and less efficient due to the cumulative loss of product at each step. differencebetween.comyoutube.com | Shorter and more efficient, with higher overall yields. differencebetween.comchemistnotes.com |

| Yield | The overall yield decreases exponentially with the number of steps. wikipedia.org | The overall yield is significantly higher as it is the product of the yields of fewer, shorter synthetic sequences. wikipedia.org |

| Application to Lincosamides | Involves a long sequence of reactions to build the entire molecule from a single starting point. | Involves separate synthesis of the amino acid and sugar fragments, followed by amide bond formation. wikipedia.orgnih.gov |

The stereochemistry of the lincosamide core is crucial for its biological activity. Achieving the correct stereoisomer requires precise control during synthesis, often accomplished through stereoselective transformations and the use of chiral starting materials.

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products like amino acids and sugars, which can be used as starting materials in synthesis. nih.govnumberanalytics.com This strategy provides an efficient route to complex chiral molecules by incorporating a pre-existing stereocenter. numberanalytics.com For the synthesis of the pyrrolidine (B122466) portion of lincosamides, natural amino acids such as L-proline and (cis)-4-hydroxy-L-proline are common starting points from the chiral pool. nih.govresearchgate.net The use of these naturally chiral building blocks simplifies the synthesis and ensures high optical purity in the final product. nih.gov However, a potential drawback is that functionalization is limited to the positions available on the starting cyclic precursor. nih.gov

Fully synthetic routes have also been developed that enable broader structural exploration. nih.gov These routes often employ key stereoselective reactions. For instance, a stereoselective aldol (B89426) reaction has been used to couple key fragments during the synthesis of lincosamide analogs, establishing the correct stereochemistry at the newly formed bond. nih.gov

Semisynthetic Derivatization Strategies for Probing Molecular Interactions

Clindamycin (B1669177) itself is a semisynthetic product, derived from lincomycin (B1675468) through a targeted chemical modification. wikipedia.org This strategy of altering a naturally occurring scaffold has been widely employed to create a vast number of lincosamide derivatives, aiming to probe structure-activity relationships and overcome resistance mechanisms. nih.govresearchgate.net

The most significant modification in the development of clindamycin from lincomycin occurs at the C-7 position of the sugar moiety. This involves the stereospecific substitution of the (7R)-hydroxyl group with a chlorine atom, resulting in a (7S) configuration. wikipedia.org This single atomic substitution dramatically enhances the antibacterial potency and alters the metabolic profile of the molecule. nih.gov

Further derivatization at this position has been explored. A modular synthetic pathway allows for diversification at the C-7 position by using different starting materials in the key synthetic steps. chemrxiv.org For example, using 2-nitroethanol (B1329411) in a nitroaldol coupling reaction leads to the synthesis of an aminotetraol that serves as a precursor for lincosamides with non-natural substitutions at C-7. chemrxiv.org These studies are crucial for understanding how changes in this specific region of the molecule affect its interaction with the bacterial ribosome. chemrxiv.org

The pyrrolidine ring, the amino acid portion of the lincosamide structure, is another key target for modification. wikipedia.org Research has involved replacing the five-membered propyl-proline ring of clindamycin with four-, six-, or seven-membered cyclic amino acid amides. nih.gov

One of the most notable outcomes of this research is the development of pirlimycin (B1678455). In pirlimycin, the (2S-trans)-4-n-propylhygramide part of clindamycin is replaced by a (2S-cis)-4-ethylpipecolamide, which is a six-membered ring. nih.gov While pirlimycin shows nearly identical in vitro activity to clindamycin, this structural change leads to significant improvements in potency when tested in animal models. nih.gov The proline moiety of lincosamides is known to be positioned near the A-site of the ribosome, and prolonging the alkyl side chain at the C-4' position has been shown to increase biological activity, suggesting that these modifications directly influence the interaction with the ribosomal target. researchgate.net

Table 2: Examples of Pyrrolidine Ring Modifications in Lincosamides

| Original Moiety in Clindamycin | Modified Moiety | Resulting Analog | Key Structural Change |

| (2S-trans)-4-n-propylhygramide (Five-membered ring) | (2S-cis)-4-ethylpipecolamide (Six-membered ring) | Pirlimycin | Ring expansion from pyrrolidine to piperidine. nih.gov |

| (2S-trans)-4-n-propylhygramide | Four-membered cyclic amino acid amide | N/A | Ring contraction. nih.gov |

| (2S-trans)-4-n-propylhygramide | Seven-membered cyclic amino acid amide | N/A | Ring expansion. nih.gov |

The lincosamide structure features a unique thio-sugar, methylthiolincosamide (MTL), connected to the proline moiety through an amide bond. wikipedia.orgnih.gov The glycosidic linkage and the sugar itself are critical for activity. The sulfur atom of the sugar moiety is known to interact with the 23S rRNA of the bacterial ribosome, highlighting the importance of this part of the molecule for binding. researchgate.net

A flexible, component-based synthetic route to the aminosugar fragment allows for diversification at the anomeric (C-1) position. chemrxiv.org Structure-activity relationship studies have revealed a subtle but important reliance on the C-1 thiomethyl substituent for potent antibacterial activity. chemrxiv.org Replacing this group with nearly isosteric alternatives, such as ethyl or chloromethyl groups, resulted in analogs with diminished activity. chemrxiv.org This indicates that the specific nature of the C-1 substituent is finely tuned for optimal interaction with the ribosomal target. chemrxiv.org

Green Chemistry Principles in Lincosamide Synthesis

The synthesis of lincosamide antibiotics, including clindamycin, has traditionally involved methods that utilize hazardous reagents and generate significant waste. The application of green chemistry principles aims to address these shortcomings by designing more efficient and environmentally benign synthetic routes. Key areas of focus include the development of eco-friendly solvent systems, the use of catalytic methodologies, maximization of atom economy, and minimization of waste.

Development of Eco-Friendly Solvent Systems and Catalytic Methodologies

A significant advancement in the green synthesis of lincosamides is the move away from conventional, often toxic, organic solvents and stoichiometric reagents towards more sustainable alternatives. Research has concentrated on enzymatic catalysis and the use of greener reaction media.

Enzymatic synthesis, particularly for the acylation and phosphorylation steps in modifying lincomycin and clindamycin, has shown considerable promise. The use of lipases, such as Candida antarctica lipase (B570770) B (CALB), has been explored for the regioselective acylation of clindamycin. These enzymatic reactions can often be performed in non-aqueous media, including less hazardous organic solvents or even solvent-free systems, which simplifies downstream processing and reduces solvent waste. For instance, the enzymatic synthesis of clindamycin phosphate (B84403) has been successfully demonstrated using CALB in 2-methyl-2-butanol, a more environmentally friendly solvent choice.

Ionic liquids (ILs) have also emerged as a viable alternative to traditional volatile organic compounds (VOCs) in lincosamide synthesis. Their low vapor pressure, high thermal stability, and ability to dissolve a wide range of substrates make them attractive green solvents. Studies have shown that enzymatic acylations of clindamycin can be effectively carried out in ionic liquids, leading to high yields and improved enzyme stability. The choice of ionic liquid can be tailored to optimize the reaction and facilitate product recovery.

Furthermore, efforts have been made to replace hazardous reagents used in conventional synthesis. A notable example is the conversion of lincomycin to clindamycin, which traditionally involves the use of triphenylphosphine (B44618) (PPh3) and carbon tetrachloride (CCl4) in the Appel reaction, a process that generates stoichiometric amounts of triphenylphosphine oxide waste. A greener, phosphine-free method has been developed, which avoids the use of this hazardous reagent, thereby simplifying purification and reducing the environmental impact of the synthesis.

Table 1: Comparison of Catalytic and Solvent Systems in Clindamycin Modification

| Methodology | Catalyst/Reagent | Solvent System | Key Advantages |

|---|---|---|---|

| Enzymatic Acylation | Candida antarctica Lipase B (CALB) | 2-Methyl-2-butanol | High regioselectivity, mild reaction conditions, use of a greener solvent. |

| Enzymatic Acylation in ILs | Lipase | Ionic Liquids (e.g., [Bmim][BF4]) | Enhanced enzyme stability, high yields, potential for solvent recycling. |

| Phosphine-Free Synthesis | (COCl)2, Et3N | Dichloromethane | Avoids the use of triphenylphosphine and the generation of triphenylphosphine oxide waste. |

Atom Economy and Waste Minimization in Synthetic Processes

The traditional synthesis of clindamycin from lincomycin involves a substitution reaction that, while effective, is not optimally atom-economical. The use of stoichiometric reagents, such as in the Appel reaction, inherently leads to the generation of significant amounts of byproducts that must be separated and disposed of, contributing to a high E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product.

The development of catalytic and more direct synthetic routes is a key strategy for improving atom economy. The aforementioned phosphine-free synthesis of clindamycin from lincomycin is a prime example. By eliminating the need for triphenylphosphine, the reaction avoids the formation of an equimolar amount of triphenylphosphine oxide as a byproduct, thus significantly increasing the atom economy and reducing waste.

While specific E-factor calculations for the industrial production of clindamycin are not always publicly available, the principles of green chemistry provide a clear framework for improving the process. The focus remains on replacing stoichiometric reagents with catalytic alternatives, minimizing the use of solvents or switching to greener options, and designing synthetic pathways that incorporate a greater proportion of the reactant atoms into the final product.

Molecular Mechanisms of Action: Elucidating Ribosomal Inhibition by Clindamycin Hydrochloride Monohydrate

Clindamycin (B1669177) Binding Site Characterization on the Bacterial Ribosome

The inhibitory action of clindamycin is contingent upon its specific binding to the 50S ribosomal subunit. nih.govpatsnap.comnih.govdrugbank.com This interaction occurs within a functionally critical region known as the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation. nih.govresearchgate.netmdpi.com

Interaction with the 23S Ribosomal RNA within the Peptidyl Transferase Center

Clindamycin directly interacts with the 23S ribosomal RNA (rRNA), a major structural and catalytic component of the 50S subunit. drugbank.comchemicalbook.comfda.gov Chemical footprinting and structural studies have identified specific nucleotides within the 23S rRNA that are crucial for clindamycin binding. nih.govnih.gov These include A2058, A2059, G2505, A2451, and A2602 (numbered according to E. coli rRNA). nih.govnih.gov The galactose sugar moiety of clindamycin forms direct and water-mediated hydrogen bonds with several of these nucleotides, including A2241, A2242, G2244, and G2687 in Cutibacterium acnes, which helps to stabilize the antibiotic-ribosome complex. dermatologytimes.com The propyl pyrrolidinyl group of clindamycin also engages in van der Waals interactions with the 23S rRNA. nih.gov

Kinetic analyses have revealed a two-step binding process. nih.gov Clindamycin initially interacts competitively with the A-site (aminoacyl site) of the ribosome, forming an initial complex (CI). nih.gov This is followed by a slower isomerization to a more stable complex (CI), where the drug is positioned closer to the P-site (peptidyl site). nih.gov In the initial CI complex, clindamycin protects nucleotides A2451 and A2602, both located within the A-site of the PTC. nih.gov In the more tightly bound CI complex, it strongly protects G2505, a key nucleotide in the P-site. nih.gov Additionally, nucleotides A2058 and A2059, situated near the entrance of the nascent peptide exit tunnel, are protected in both complexes. nih.gov

Impact on Ribosomal Translocation and Peptide Chain Elongation

By binding to the PTC, clindamycin fundamentally disrupts the process of protein synthesis, specifically targeting translocation and peptide chain elongation. patsnap.comnih.govmdpi.com

Interference with A-Site and P-Site tRNA Occupancy

Clindamycin's presence within the PTC sterically hinders the correct positioning of transfer RNA (tRNA) molecules at the A-site and P-site. patsnap.comnih.govdrugbank.comresearchgate.net The A-site is where the incoming aminoacyl-tRNA (carrying the next amino acid) binds, and the P-site holds the peptidyl-tRNA (carrying the growing polypeptide chain). Clindamycin interferes with the accommodation of the 3' end of the A-site tRNA. nih.gov Kinetic studies show that clindamycin initially competes with binding at the A-site and then shifts to a position that perturbs the P-site. nih.govresearchgate.net This disruption prevents the proper alignment of the tRNA molecules, which is essential for the subsequent steps of protein synthesis. researchgate.net

Structural Basis of Ribosomal Inhibition: Insights from Co-crystallography and Cryo-Electron Microscopy

High-resolution structural studies, including X-ray co-crystallography and cryo-electron microscopy (cryo-EM), have provided detailed atomic-level views of clindamycin bound to the bacterial ribosome. patsnap.comnih.govresearchgate.netmdpi.com These studies have visualized the precise interactions between clindamycin and the 23S rRNA nucleotides within the PTC. researchgate.netmdpi.com

Cryo-EM structures of clindamycin in complex with the E. coli and Cutibacterium acnes ribosomes have confirmed its binding site and mechanism of action. dermatologytimes.comnih.govnih.gov For instance, a 2.53 Å resolution cryo-EM structure of clindamycin bound to the C. acnes ribosome revealed how the galactose sugar moiety of the drug interacts directly and through water molecules with nucleotides of the 23S rRNA. nih.gov The propyl pyrrolidinyl group was shown to have van der Waals interactions with the rRNA. nih.gov These structures clearly demonstrate how clindamycin binding interferes with the proper orientation of the aminoacyl group of the A-site tRNA, which is necessary for peptide bond formation, and also physically blocks the path of the growing nascent peptide chain. researchgate.netnih.gov

Interactive Data Table: Key Ribosomal Interactions of Clindamycin

| Interacting Component | Specific Residues/Regions | Type of Interaction | Functional Consequence |

|---|---|---|---|

| 23S rRNA (A-site) | A2451, A2602 | Protection from chemical probing | Initial binding, interference with A-site tRNA occupancy |

| 23S rRNA (P-site) | G2505 | Strong protection from chemical probing | Stabilized binding, interference with P-site tRNA positioning |

| 23S rRNA (Exit Tunnel) | A2058, A2059 | Protection from chemical probing | Blockage of nascent peptide progression |

| 23S rRNA (C. acnes) | A2241, A2242, G2244, G2687 | Hydrogen bonding (direct and water-mediated) | Stabilization of the antibiotic-ribosome complex |

High-Resolution Structural Analysis of Ribosome-Clindamycin Complexes

High-resolution structural techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), have been pivotal in defining the precise interactions between clindamycin and the bacterial ribosome. nih.govnih.govnih.gov These studies reveal that clindamycin binds within the peptidyl transferase center (PTC) on the 50S subunit. nih.govmdpi.com The binding site is strategically located at the entrance to the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge. google.com.na

Clindamycin's binding pocket is primarily composed of 23S ribosomal RNA (rRNA). Specific nucleotide residues are crucial for anchoring the drug molecule. In Escherichia coli, key interactions involve nucleotides A2058, A2059, A2503, and G2505. nih.govnih.gov The galactose sugar moiety of clindamycin establishes contacts with A2058 and A2503, while the bridging amine can form a hydrogen bond with the ribose of G2505. nih.gov The propyl pyrrolidinyl portion of clindamycin extends towards the A-site of the PTC, where it is thought to sterically clash with the incoming aminoacyl-tRNA, thereby inhibiting its proper placement. pnas.org

Chemical footprinting experiments have further illuminated the dynamics of clindamycin binding. These studies suggest a two-step process: an initial, rapid interaction with the A-site of the ribosome, followed by a slower isomerization to a more tightly bound state that is located closer to the P-site. nih.gov In the initial complex, clindamycin protects nucleotides A2451 and A2602 (both in the A-site) from chemical modification. nih.gov In the subsequent, more stable complex, it strongly protects G2505, a nucleotide associated with the P-site. nih.gov Throughout both states, nucleotides A2058 and A2059 at the entrance of the exit tunnel remain protected. nih.gov

Conformational Changes Induced by Clindamycin Binding to Ribosomal Subunits

The binding of clindamycin to the 50S ribosomal subunit is not a simple lock-and-key fit; it induces subtle yet functionally significant conformational changes within the ribosome. These structural alterations are a key aspect of its inhibitory mechanism. Structural data from studies on E. coli ribosomes show that upon clindamycin binding, nucleotides 2504-2507 shift their positions relative to their conformation in the unbound state. nih.govpnas.org

This induced fit allows for an optimal positioning of the clindamycin molecule, enhancing van der Waals contacts and preserving crucial hydrogen bonds with the rRNA. nih.gov For example, the reorientation of these nucleotides allows the bridging amine of clindamycin to form a hydrogen bond with the O4' of G2505's ribose. nih.gov By stabilizing a particular conformation of the PTC, clindamycin effectively prevents the precise alignment of the aminoacyl- and peptidyl-tRNAs, which is necessary for the catalytic process of peptide bond formation. mdpi.com This steric hindrance is a primary contributor to the inhibition of protein synthesis.

Comparison with Other Protein Synthesis Inhibitors at the Molecular Level

Clindamycin is part of the Macrolide-Lincosamide-Streptogramin B (MLSB) group of antibiotics, which share an overlapping binding site within the 50S ribosomal subunit. nih.govyoutube.com Despite this, their molecular interactions and the precise consequences of their binding differ.

Lincomycin (B1675468) : As the parent compound from which clindamycin is derived, lincomycin has a very similar binding mode and mechanism. nih.govnih.gov The key structural difference is the substitution of a chlorine atom for a hydroxyl group at the C7 position in clindamycin, which enhances its antibacterial potency. nih.govslideshare.net This substitution leads to minor differences in interaction; for instance, clindamycin lacks certain interactions with nucleotide A2062 that are observed with lincomycin, possibly due to steric effects from the chlorine atom. nih.govmdpi.com

Macrolides (e.g., Erythromycin) : Macrolides like erythromycin (B1671065) also bind to the 50S subunit in the NPET. nih.gov While their binding site overlaps with clindamycin, particularly around nucleotide A2058, their primary inhibitory action is to block the passage of the elongating polypeptide chain through the exit tunnel, rather than directly inhibiting peptide bond formation at the PTC. google.com.nanih.gov

Streptogramins : This class consists of two components, A and B, which bind synergistically. Streptogramin A binds to the PTC, inducing a conformational change that increases the affinity for streptogramin B, which in turn binds deeper in the exit tunnel, blocking peptide elongation. nih.gov This cooperative and synergistic action is distinct from the mechanism of clindamycin, which acts as a single agent.

The following table provides a comparative summary of these inhibitors:

| Inhibitor | Primary Binding Site (50S Subunit) | Key Interacting rRNA Nucleotides (E. coli) | Primary Molecular Mechanism |

| Clindamycin | Peptidyl Transferase Center (A-site/P-site overlap) | A2058, A2059, A2451, G2505, A2602 | Inhibits peptide bond formation by sterically hindering tRNA positioning. nih.govmdpi.com |

| Lincomycin | Peptidyl Transferase Center (A-site/P-site overlap) | A2058, A2059, A2062 | Similar to clindamycin, inhibits peptide bond formation. nih.govnih.gov |

| Erythromycin | Nascent Peptide Exit Tunnel | A2058, A2059 | Blocks elongation by obstructing the nascent peptide exit tunnel. nih.gov |

| Chloramphenicol | Peptidyl Transferase Center (A-site) | A2451, C2452 | Inhibits peptide bond formation by interfering with A-site tRNA binding. nih.govresearchgate.net |

| Streptogramin A | Peptidyl Transferase Center | Overlaps with clindamycin site | Induces conformational change to enhance Streptogramin B binding. nih.gov |

| Streptogramin B | Nascent Peptide Exit Tunnel | A2062, C2610 | Blocks the exit of the nascent polypeptide chain. nih.gov |

Mechanisms of Antimicrobial Resistance at the Molecular and Genetic Levels

Target Site Modification: Ribosomal RNA Methylation

The principal mechanism of acquired resistance to clindamycin (B1669177) involves the enzymatic modification of its binding site on the bacterial ribosome, which prevents the antibiotic from interfering with protein synthesis.

A predominant mechanism of resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics is conferred by the expression of erm (erythromycin ribosome methylase) genes. nih.govnsf.gov These genes encode for a family of methyltransferase enzymes that utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. researchgate.net The enzyme specifically targets and dimethylates an adenine (B156593) residue at position A2058 (E. coli numbering) within the peptidyl transferase center of the 23S ribosomal RNA (rRNA), a critical component of the 50S ribosomal subunit. nih.govnih.gov This modification results in the formation of N6,N6-dimethyladenine. nih.gov

Several classes of erm genes have been identified in a wide array of Gram-positive and Gram-negative bacteria, including the clinically significant erm(A), erm(B), and erm(C) genes often found in staphylococci and streptococci. bjid.org.br The presence of these genes leads to a phenotype of cross-resistance to all MLSB antibiotics due to their overlapping binding sites on the ribosome. nih.gov

The expression of erm genes can be either inducible or constitutive. aku.edu In the case of inducible resistance, the erm gene is preceded by a short leader peptide sequence encoded in the mRNA. nih.gov In the absence of an inducing antibiotic, the mRNA of the leader peptide folds into a stable hairpin structure that sequesters the ribosome-binding site and the start codon of the methylase gene, preventing its translation. nih.gov

Certain macrolides, such as erythromycin (B1671065), can bind to the ribosome as it translates the leader peptide, causing it to stall. nih.gov This stalling destabilizes the mRNA hairpin structure, thereby exposing the methylase gene's ribosome-binding site and initiating its translation. nih.gov Clindamycin itself is a weak inducer of this system, but exposure to an inducing macrolide can lead to resistance to clindamycin. aku.edu

Constitutive resistance, on the other hand, occurs when the methylase is produced continuously, regardless of the presence of an inducer. This phenotype often arises from mutations, such as deletions or duplications, in the regulatory leader sequence of the erm gene. nih.gov These mutations prevent the formation of the inhibitory hairpin structure, leading to constant expression of the methylase and high-level resistance to MLSB antibiotics. nih.gov

Table 1: Comparison of Inducible and Constitutive erm-mediated Resistance

| Feature | Inducible Resistance | Constitutive Resistance |

|---|---|---|

| Methylase Production | In the presence of an inducer (e.g., erythromycin) | Continuous |

| Genetic Basis | Intact regulatory leader sequence upstream of the erm gene. | Mutations (e.g., deletions, duplications) in the regulatory leader sequence. |

| Phenotypic Test (D-test) | Positive (flattening of the clindamycin inhibition zone adjacent to an erythromycin disk). | Resistant to both erythromycin and clindamycin in standard susceptibility testing. |

| Clinical Implication | Risk of treatment failure with clindamycin if the infection is co-treated with or has been pre-exposed to an inducer. | Overt resistance to clindamycin. |

The addition of two methyl groups to the N6 position of the adenine base at A2058 has profound structural consequences for the clindamycin binding pocket within the nascent peptide exit tunnel of the ribosome. nih.gov This modification introduces significant steric hindrance, physically obstructing the binding of clindamycin. nih.gov The bulky dimethylated adenine clashes with the antibiotic, preventing it from settling into its binding site and effectively inhibiting protein synthesis. nih.govresearchgate.net

High-resolution structural studies have revealed that clindamycin establishes multiple hydrogen bonds with nucleotides in the 23S rRNA, including A2058. researchgate.netnih.gov The dimethylation of A2058 not only creates a steric blockade but also alters the local electrostatic environment, further reducing the binding affinity of clindamycin and other MLSB antibiotics. nih.gov This single molecular alteration is sufficient to confer high-level resistance.

Efflux Pump Systems Mediating Lincosamide Resistance

A second major strategy employed by bacteria to resist the effects of clindamycin is the active transport of the drug out of the cell, mediated by efflux pumps.

Several families of efflux pumps contribute to antibiotic resistance, with the ATP-Binding Cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS) being prominent. nih.govmdpi.com In the context of lincosamide resistance, the msrA (macrolide and streptogramin B resistance) gene is a well-characterized example, though it primarily confers resistance to macrolides and streptogramin B, with clindamycin not being a substrate for this particular pump. aku.edu

However, other efflux pumps have been identified that can transport lincosamides. For instance, the LmrA protein in Lactococcus lactis is an ABC transporter that can efflux macrolides and lincosamides. nih.gov These ABC transporters typically function as homodimers, with each monomer consisting of a transmembrane domain (TMD) containing multiple alpha-helices that form a channel, and a nucleotide-binding domain (NBD) located in the cytoplasm that binds and hydrolyzes ATP. researchgate.netresearchgate.net

Table 2: Examples of Efflux Pumps and their Characteristics

| Efflux Pump Family | Energy Source | Example Gene/Protein | Substrates Include |

|---|---|---|---|

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | LmrA | Macrolides, Lincosamides |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | NorA | Quinolones |

| Resistance-Nodulation-Division (RND) | Proton Motive Force | AcrB | Multiple drugs (in Gram-negatives) |

The active efflux of lincosamides is an energy-dependent process. nih.gov ABC transporters, for example, harness the energy from ATP hydrolysis to drive the transport of the antibiotic against its concentration gradient. nih.govresearchgate.net The process is generally understood to follow an alternating access mechanism. researchgate.net

In this model, the transporter protein alternates between two main conformations: an inward-facing state and an outward-facing state. In the inward-facing conformation, the substrate-binding site is accessible from the cytoplasm. Upon binding of the lincosamide and ATP to the NBDs, a conformational change is induced. ATP hydrolysis then powers the transition to the outward-facing conformation, which exposes the substrate-binding site to the exterior of the cell, releasing the antibiotic. researchgate.net Subsequent release of ADP and inorganic phosphate (B84403) resets the transporter to its inward-facing state, ready for another cycle. researchgate.net

Other efflux pump families, such as the MFS, utilize the proton motive force as their energy source. mdpi.comnih.gov These pumps function as antiporters, coupling the influx of protons down their electrochemical gradient to the efflux of the antibiotic. researchgate.net This continuous pumping action effectively reduces the intracellular concentration of clindamycin, preventing it from reaching its ribosomal target in sufficient quantities to inhibit protein synthesis.

Enzymatic Inactivation Pathways of Clindamycin

A significant mechanism of bacterial resistance to clindamycin involves the enzymatic modification of the antibiotic molecule, rendering it unable to bind to its ribosomal target. This inactivation is carried out by specific bacterial enzymes that chemically alter the structure of clindamycin, thereby neutralizing its bacteriostatic effect. The primary pathways for this enzymatic inactivation are nucleotidylation (adenylation) and phosphorylation.

Identification and Biochemical Characterization of Lincosamide-Modifying Enzymes

Bacteria have evolved a variety of enzymes capable of modifying and inactivating lincosamide antibiotics, including clindamycin. These are broadly categorized as lincosamide-modifying enzymes. Among the most clinically significant are the lincosamide O-nucleotidyltransferases (LNTs), which are responsible for adenylation.

The LNTs are encoded by a family of resistance genes, primarily the lin genes (linA, linA', linB). nih.govasm.org These enzymes have been identified in various Gram-positive pathogens, particularly in staphylococci and enterococci. nih.govasm.org For instance, the linA gene, first found in Staphylococcus haemolyticus, and the highly homologous linA' gene in Staphylococcus aureus, encode enzymes that are 161 amino acids long. nih.gov Biochemical studies reveal that these enzymes catalyze the transfer of a nucleotidyl group from a nucleoside 5'-triphosphate (such as ATP, GTP, CTP, or UTP) to the hydroxyl groups of clindamycin. nih.gov This reaction requires a divalent cation, typically Mg2+, as a cofactor. nih.gov

Another category includes pyridoxal-5′-phosphate (PLP)-dependent enzymes, which are involved in the biosynthesis of lincosamides in producing organisms like Streptomyces species. nih.govacs.org While primarily biosynthetic, these enzymes demonstrate the diverse enzymatic strategies that can modify the lincosamide structure. nih.govacs.org Additionally, enzymes capable of phosphorylating clindamycin have been identified, notably in Streptomyces coelicolor. asm.orgnih.gov These kinase enzymes transfer a phosphate group from ATP to the antibiotic. asm.orgnih.gov

The table below summarizes key lincosamide-modifying enzymes.

Table 1: Identified Lincosamide-Modifying Enzymes| Enzyme/Gene | Function | Source Organism(s) | Inactivation Mechanism |

|---|---|---|---|

| Lincosamide O-nucleotidyltransferase (linA) | Nucleotidylation | Staphylococcus haemolyticus | Adenylation |

| Lincosamide O-nucleotidyltransferase (linA') | Nucleotidylation | Staphylococcus aureus | Adenylation |

| Lincosamide O-nucleotidyltransferase (linB) | Nucleotidylation | Enterococcus faecium | Adenylation |

| Clindamycin-phosphorylating enzyme | Phosphorylation | Streptomyces coelicolor | Phosphorylation |

Molecular Details of Inactivation Mechanisms (e.g., phosphorylation, adenylation)

The enzymatic inactivation of clindamycin occurs at specific sites on the molecule, altering its conformation and preventing it from binding to the 50S ribosomal subunit.

Adenylation (Nucleotidylation): This is a well-characterized mechanism of resistance, particularly in staphylococci. nih.gov The inactivation is catalyzed by lincosamide O-nucleotidyltransferases (LNTs). nih.govnih.gov In a reaction requiring a nucleoside triphosphate like ATP and a Mg2+ cofactor, the enzyme transfers an adenylyl group (AMP) to the antibiotic. nih.gov Physicochemical analysis, including nuclear magnetic resonance (NMR), has shown that for clindamycin, this modification occurs at the C4 position of the lincosamide sugar moiety, resulting in the formation of clindamycin 4-(5'-adenylate). nih.gov This structural change blocks the antibiotic's ability to interact with its ribosomal target. Interestingly, the same enzyme adenylates lincomycin (B1675468) at the C3 position, highlighting a specific substrate-dependent regioselectivity. nih.gov

Phosphorylation: Phosphorylation is another key inactivation pathway, identified in antibiotic-producing organisms such as Streptomyces coelicolor. asm.orgnih.govnih.gov Whole-cell cultures and cell-free enzyme preparations from this bacterium have been shown to inactivate clindamycin by transferring a phosphate group from a ribonucleoside triphosphate, like ATP. asm.orgnih.gov This reaction also depends on the presence of Mg2+. asm.orgnih.gov Structural and enzymatic studies have confirmed that the product of this inactivation is clindamycin 3-phosphate. asm.orgnih.govnih.gov The addition of the negatively charged phosphate group at this position sterically hinders the binding of the antibiotic to the ribosome, thus conferring resistance. asm.org

Genetic Determinants of Resistance and Horizontal Gene Transfer

The dissemination of clindamycin resistance is largely facilitated by the movement of mobile genetic elements (MGEs), such as plasmids and transposons, between bacteria. nih.govfrontiersin.org These elements act as vehicles for resistance genes, enabling their rapid spread through horizontal gene transfer. nih.govfrontiersin.org

Plasmid-Mediated Resistance Genes and Their Mobility

Plasmids are extrachromosomal, self-replicating DNA molecules that frequently carry genes conferring resistance to multiple antibiotics. wikipedia.org The transfer of these plasmids between bacterial cells, often via conjugation, is a primary driver for the spread of clindamycin resistance. wikipedia.org

This phenomenon has been documented in a range of pathogenic bacteria. In anaerobic bacteria like Bacteroides fragilis and Bacteroides ovatus, large, transmissible plasmids have been identified that mediate resistance to both clindamycin and erythromycin. nih.govoup.comnih.gov For example, the 82-kilobase plasmid pBI136 in B. ovatus was shown to carry and transfer the clindamycin resistance determinant. nih.gov Similarly, studies in B. fragilis demonstrated that resistance could be transferred via a mating procedure, with the recipient cells consistently acquiring plasmid DNA. nih.govoup.com

More recently, a transferable multidrug-resistance plasmid, pTZC1, was identified in Cutibacterium acnes. asm.org This 31.4-kilobase plasmid was found to carry a novel clindamycin resistance gene, erm(50), alongside a tetracycline (B611298) resistance gene, tet(W). asm.org Transconjugation experiments confirmed that pTZC1 could be horizontally transferred between C. acnes strains, conferring high-level resistance to both macrolides and clindamycin. asm.org

Table 2: Examples of Plasmids Mediating Clindamycin Resistance

| Plasmid | Size (kb) | Associated Gene(s) | Host Organism(s) |

|---|---|---|---|

| pBI136 | 82 | Ccr determinant | Bacteroides ovatus |

| pBFTM10 | ~27 | Ccr determinant | Bacteroides fragilis |

| pTZC1 | 31.4 | erm(50), tet(W) | Cutibacterium acnes |

Transposon-Associated Resistance Elements

Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. frontiersin.org This mobility makes them highly effective vectors for the dissemination of antibiotic resistance genes.

Resistance to clindamycin is frequently associated with transposons. A notable example is the ermB gene, which confers resistance to macrolides, lincosamides, and streptogramin B (MLSB). This gene is often located within a composite transposon that resembles a Tn917/Tn916-like element. nih.gov Such a composite transposon has been identified on the chromosome of Group B Streptococcus (GBS), suggesting that the spread of ermB-mediated clindamycin resistance in streptococci is due to the horizontal transfer of this mobile element. nih.gov

In Bacteroides species, a conjugative transposon designated Tn5030 has been characterized. nih.gov This large (approximately 45 kb) chromosomal element transfers clindamycin resistance, conferred by the ermFU gene, in the absence of any detectable plasmid. nih.gov The ability of Tn5030 to mediate its own transfer between cells represents a powerful mechanism for genetic exchange and resistance dissemination among these Gram-negative anaerobes. nih.gov The presence of resistance genes on such mobile elements is a major concern, as it facilitates their spread across different bacterial species and genera. nih.gov

Advanced Analytical and Spectroscopic Characterization of Clindamycin Hydrochloride Monohydrate

Chromatographic Techniques for High-Purity Analysis and Quantification

Chromatographic methods are fundamental in the analysis of clindamycin (B1669177), enabling the separation and quantification of the active compound from impurities and related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of clindamycin hydrochloride monohydrate. Coupled with ultraviolet-visible (UV-Vis) and mass spectrometric (MS) detectors, HPLC provides high-purity analysis and accurate quantification.

Reversed-phase HPLC (RP-HPLC) is the most common approach, typically utilizing C18 or cyano columns. scirp.orgresearchgate.net The separation of clindamycin and its related compounds is achieved by optimizing the mobile phase composition, which often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or carbonate buffer) and an organic solvent like acetonitrile (B52724). scirp.orgresearchgate.net

UV detection is frequently set at wavelengths around 210 nm or 195 nm for monitoring the elution of clindamycin. scirp.orgjocpr.com HPLC methods with UV detection have been developed and validated for quantifying clindamycin in various matrices, including human plasma. nih.govcore.ac.uk These methods demonstrate good linearity, accuracy, and precision, with limits of quantification suitable for pharmacokinetic studies. nih.govcore.ac.uk

The coupling of HPLC with mass spectrometry (HPLC-MS), particularly with electrospray ionization (ESI), offers enhanced specificity and sensitivity. nih.govnih.gov HPLC-ESI-MS/MS methods have been successfully developed for the identification and quantification of clindamycin and its impurities. nih.govnih.gov This powerful combination allows for the simultaneous analysis of clindamycin and related substances like lincomycin (B1675468) and clindamycin B. nih.gov The use of tandem mass spectrometry (MS/MS) provides structural information based on the fragmentation patterns of the molecules, aiding in the unequivocal identification of each compound. nih.govnih.gov

Interactive Table: HPLC Methods for Clindamycin Analysis

| Analytical Method | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Phenomenex Zorbax (Luna) cyano (150 × 4.6 mm, 5 μm) | Potassium phosphate buffer (5 mM, pH 3.0)—acetonitrile—tetrahydrofuran (20:75:5, v/v/v) | UV at 210 nm | Determination of clindamycin palmitate hydrochloride | scirp.org |

| RP-HPLC | ACE® C18 (250x4.6mm, 5μm) | 0.02M disodiumhydrogen phosphate buffer (pH 2.9) and acetonitrile (71:29 v/v) | UV at 195nm | Determination of clindamycin in plasma | jocpr.com |

| HPLC-ESI-MS/MS | Not specified | Not specified | ESI-Q-TOF MS (positive mode) | Identification of clindamycin phosphate and related impurities | nih.gov |

| LC/ESI-MS/MS | Not specified | Not specified | ESI-MS/MS | Quantitative analysis of clindamycin in human plasma | nih.gov |

| HPLC-UV | Not specified | Phosphate buffer (pH 3) and acetonitrile (70:30 v/v) | UV at 205nm | Determination of clindamycin | core.ac.uk |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of clindamycin, although it typically requires a derivatization step to increase the volatility of the analyte. jfda-online.comgoogle.com Clindamycin itself is not sufficiently volatile for direct GC analysis.

The derivatization process often involves silylation, where active hydrogen atoms in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups. google.com Reagents like bistrimethylsilyltrifluoroacetamide (BSTFA) are used for this purpose. google.com This chemical modification makes the resulting clindamycin derivative more amenable to the GC environment. jfda-online.com

Once derivatized, the sample is introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. google.com The separated components then enter the mass spectrometer, which provides detailed information about their molecular weight and structure through fragmentation analysis. google.com GC-MS offers high sensitivity and specificity, making it a valuable tool for the qualitative and quantitative analysis of clindamycin residues, particularly in complex matrices. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of clindamycin hydrochloride monohydrate. capes.gov.br It provides comprehensive information about the molecular structure, conformation, and the connectivity of atoms within the molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial characterization of clindamycin. The ¹H NMR spectrum reveals the number and types of protons present in the molecule, while the ¹³C NMR spectrum provides information about the carbon skeleton. nih.gov Studies have shown that the ¹³C NMR spectra for clindamycin exhibit 18 distinct lines, corresponding to the 18 different carbon atoms in the molecule. nih.gov

Two-dimensional (2D) NMR experiments provide more in-depth structural information by revealing correlations between different nuclei. These experiments are crucial for assigning the complex NMR signals and understanding the molecule's conformation. Key 2D NMR techniques used for clindamycin analysis include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons.

Together, these 1D and 2D NMR experiments allow for a complete and unambiguous assignment of the proton and carbon signals of clindamycin, providing a detailed picture of its molecular structure and conformation in solution.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the different crystalline forms, or polymorphs, of clindamycin hydrochloride monohydrate. nih.gov Polymorphism can significantly impact the physicochemical properties of a drug, including its solubility and stability. Anhydrous clindamycin hydrochloride is known to be hygroscopic, leading to the formation of different crystal forms depending on the degree of hydration. researchgate.net

ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, is highly sensitive to the local environment of the carbon atoms in the solid state. nih.govnih.gov This sensitivity allows for the differentiation of polymorphs, as different crystal packing arrangements will result in distinct chemical shifts in the ssNMR spectrum. nih.gov By comparing the ssNMR spectra of different batches or formulations of clindamycin, it is possible to identify and quantify the presence of different polymorphic forms. nih.gov This technique is insensitive to particle size, which can be an advantage over other methods like Raman spectroscopy. nih.gov The combination of ssNMR with other techniques like powder X-ray diffraction (PXRD) provides a comprehensive characterization of the solid-state forms of clindamycin. nih.gov

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular mass and elucidating the structure of clindamycin hydrochloride monohydrate through fragmentation analysis. capes.gov.br It is often coupled with chromatographic techniques like HPLC for enhanced separation and analysis. nih.gov

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like clindamycin. nih.govnih.gov In positive ion mode, clindamycin typically forms a protonated molecule [M+H]⁺. massbank.eu The exact mass of this ion can be determined with high accuracy using high-resolution mass spectrometers such as quadrupole time-of-flight (Q-TOF) or Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, confirming the elemental composition of the molecule. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) is employed to study the fragmentation pathways of clindamycin. nih.gov By selecting the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. nih.gov The analysis of these fragment ions provides valuable structural information. For clindamycin, diagnostic fragments often include neutral losses of water (H₂O), hydrogen chloride (HCl), and methanethiol (B179389) (CH₃SH). nih.gov The fragmentation patterns are specific and can be used to identify clindamycin and distinguish it from its related impurities and degradation products. nih.govnih.gov

Interactive Table: Key Mass Spectrometry Data for Clindamycin

| Ion | m/z (mass-to-charge ratio) | Technique | Significance | Reference |

|---|---|---|---|---|

| [M+H]⁺ | 425.1871 | LC-ESI-QTOF | Precursor ion for fragmentation analysis | massbank.eu |

| Fragment Ion | 126.1273 | LC-ESI-QTOF (CID) | Diagnostic fragment ion | massbank.eu |

| Fragment Ion | 341.2088 | LC-ESI-QTOF (CID) | Diagnostic fragment ion | massbank.eu |

| [M+H]⁺ | 441.1821 | LC-ESI-QTOF | Precursor ion for Clindamycin sulfoxide (B87167) | massbank.eu |

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing clindamycin, as it allows for the ionization of the molecule with minimal fragmentation. ncsu.edu In positive ion mode ESI-MS, clindamycin hydrochloride monohydrate typically forms a protonated molecule, [M+H]⁺. icm.edu.pl This quasi-molecular ion is then subjected to tandem mass spectrometry (MS/MS) for structural elucidation.

Collision-induced dissociation (CID) of the [M+H]⁺ ion of clindamycin generates a series of characteristic fragment ions. nih.govresearchgate.net The fragmentation pathways are specific and provide a fingerprint for the molecule, aiding in its identification even in complex mixtures. nih.govnih.gov Common fragmentation patterns observed in the positive ESI-MS/MS of clindamycin include the neutral losses of water (H₂O), hydrochloric acid (HCl), and methanethiol (CH₄S). nih.gov The detection of specific residue ions, such as those corresponding to 3-propyl-N-methylpyrrolidine, is also a key diagnostic feature for identifying lincosamide antibiotics like clindamycin. nih.govresearchgate.net The fragmentation pattern of clindamycin has been well-studied and allows for its differentiation from related impurities and degradation products. nih.govnih.gov

A simplified representation of the major fragmentation of clindamycin in MS/MS is the cleavage of the amide bond, leading to the formation of the characteristic pyrrolidine (B122466) ring fragment ion at m/z 126. researchgate.net

Table 1: Characteristic ESI-MS and MS/MS Data for Clindamycin

| Ion | m/z (mass-to-charge ratio) | Description |

| [M+H]⁺ | 425.2 | Protonated molecular ion of clindamycin |

| Fragment Ion | 126.3 | Characteristic fragment corresponding to the 3-propyl-N-methylpyrrolidine moiety |

This table provides a simplified overview. The actual mass spectrum may show additional fragments and isotopic peaks.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of clindamycin hydrochloride monohydrate. nih.gov Unlike nominal mass measurements, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

The exact mass of the protonated clindamycin molecule ([M+H]⁺) can be measured with high precision using techniques like electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry (ESI-FTICR-MS). nih.gov This allows for the confident determination of its elemental formula, C₁₈H₃₄ClN₂O₅S. nih.govnih.gov The high mass accuracy of HRMS is also invaluable in confirming the identity of fragment ions observed in MS/MS experiments, further solidifying the structural assignment. nih.gov

Table 2: Exact Mass Data for Clindamycin Hydrochloride Monohydrate

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆Cl₂N₂O₆S | PubChem nih.gov |

| Molecular Weight | 479.5 g/mol | PubChem nih.gov |

| Exact Mass | 478.1671134 Da | PubChem nih.gov |

| Monoisotopic Mass | 478.1671134 Da | PubChem nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information about the absolute stereochemistry, molecular conformation, and intermolecular interactions of clindamycin hydrochloride monohydrate.

Single-Crystal X-ray Diffraction Analysis of Clindamycin (hydrochloride monohydrate)

Single-crystal X-ray diffraction analysis of clindamycin hydrochloride monohydrate has provided a detailed picture of its molecular structure. nih.govresearchgate.net These studies confirm the absolute stereochemistry of the nine chiral centers within the molecule. wisc.edu The analysis reveals the conformation of the clindamycin molecule in the solid state, which has been found to be similar to its conformation when bound to its biological target, the bacterial ribosome. nih.govresearchgate.net

The crystal structure shows the presence of a chloride ion and a water molecule, which are involved in an intricate network of hydrogen bonds. nih.govresearchgate.net These hydrogen bonds play a crucial role in stabilizing the crystal lattice. researchgate.net The displacement ellipsoids from the crystallographic data indicate the thermal motion of the atoms within the crystal. researchgate.net

Pseudopolymorphism and Crystallographic Studies of Solvates

Clindamycin hydrochloride can exist in different crystalline forms, a phenomenon known as polymorphism and pseudopolymorphism. researchgate.netgoogle.com Pseudopolymorphs are crystalline forms that contain solvent molecules, such as water or ethanol (B145695), within their crystal lattice. researchgate.net

Studies have shown that clindamycin hydrochloride can form a monohydrate and a monohydrate ethanol solvate. nih.govresearchgate.net The formation of these different pseudopolymorphs is dependent on the solvent system used for crystallization. researchgate.net For example, recrystallization from an ethanol-water mixture can yield the hydrate-ethanolate form. researchgate.netresearchgate.net The stability of these pseudopolymorphs can vary, with some being unstable at ambient temperatures. researchgate.net The study of these different crystalline forms is important as they can have different physicochemical properties. researchgate.net

Table 3: Crystallographic Data for Clindamycin Hydrochloride Monohydrate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.989 |

| b (Å) | 14.156 |

| c (Å) | 21.091 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

This data is representative and may vary slightly between different crystallographic studies.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in clindamycin hydrochloride monohydrate and serves as a fingerprint for its identification.

Infrared (IR) spectroscopy is widely used for the identification of clindamycin hydrochloride. edqm.eudrugfuture.com The IR spectrum exhibits characteristic absorption bands corresponding to the various functional groups in the molecule. researchgate.net Key vibrational bands include those for the O-H and N-H stretching vibrations, the C=O stretching of the amide group, and C-Cl stretching. researchgate.net The region of the spectrum from approximately 1500 to 500 cm⁻¹, known as the fingerprint region, is unique to the molecule and is particularly useful for identification purposes. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The Raman spectrum of clindamycin hydrochloride also shows characteristic peaks that can be used for identification and to study its molecular structure. researchgate.net For instance, changes in the Raman spectra can indicate interactions or degradation of the molecule. researchgate.net

Table 4: Key Vibrational Bands for Clindamycin Hydrochloride

| Functional Group | Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Amide C=O stretch | ~1684 | FTIR researchgate.net |

| N-H and O-H stretch | 2800-3500 | FTIR researchgate.net |

The exact positions of the peaks can be influenced by the sample preparation method and the physical form of the compound.

Computational Chemistry and Molecular Modeling of Clindamycin Hydrochloride Monohydrate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the fundamental electronic properties of clindamycin (B1669177), which govern its reactivity and interactions. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of molecules. nih.gov For clindamycin, DFT studies, often combined with methodologies like the Scaled Quantum Mechanics Force Field (SQMFF), have been used to analyze its base, protonated, and hydrochloride forms in both the gas phase and aqueous solution. researchgate.net These studies focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability and susceptibility to electronic excitation. nih.gov

Natural Bond Orbital (NBO) analysis is another quantum mechanical technique applied to clindamycin to understand its conformational landscape and the electronic densities of its conformers. researchgate.net This analysis has shown that the most stable conformer of clindamycin features an intramolecular hydrogen bond. researchgate.net

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. researchgate.net The MESP map visualizes the charge distribution on the molecular surface, where different colors represent different potential values. researchgate.net Red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas signify electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. researchgate.net For clindamycin, MESP analysis helps in understanding the electrostatic forces that drive its interaction with biological targets, such as the ribosome. wisc.educhemrxiv.org The distribution of partial positive and negative charges across the molecule, particularly around hydroxyl groups and nitrogen atoms, is key to its hydrogen bonding capabilities. wisc.edu

Table 1: Key Concepts in Quantum Chemical Calculations for Clindamycin

| Concept | Description | Relevance to Clindamycin |

| Density Functional Theory (DFT) | A computational method for investigating the electronic structure (electron density) of many-body systems. nih.govnih.gov | Used to study the molecular orbitals, stability, and reactivity of clindamycin's different forms (base, protonated, hydrochloride). researchgate.net |

| HOMO & LUMO | The Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. The energy gap between them indicates chemical reactivity and stability. nih.gov | The HOMO-LUMO gap helps in assessing the reducibility and electronic properties of clindamycin, providing a basis for understanding its mechanism of action. nih.gov |

| Natural Bond Orbital (NBO) | A method to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov | Applied to analyze the electron densities of clindamycin conformers and identify the most stable structures, such as those stabilized by intramolecular hydrogen bonds. researchgate.net |

| Molecular Electrostatic Potential (MESP) | A map of the electrostatic potential on the electron density surface of a molecule, indicating regions of positive and negative charge. researchgate.netchemrxiv.org | Predicts reactive sites on the clindamycin molecule, highlighting areas prone to electrophilic or nucleophilic attack and guiding the understanding of its intermolecular interactions. researchgate.netwisc.edu |

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. For clindamycin and related molecules, DFT methods have been used to calculate vibrational frequencies (FT-IR and FT-Raman spectra). researchgate.netresearchgate.net The calculated wavenumbers are often scaled to better match experimental values, providing detailed information about the vibrational modes of the molecule. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for investigating molecular structure and interactions. nih.gov Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) routine at the B3LYP/aug-pcS-1 level, have been successfully used to calculate the NMR chemical shifts for clindamycin. nih.gov These theoretical calculations, combined with solid-state NMR studies, allow for the assignment of all ¹³C and most ¹H signals. nih.gov Such studies have been crucial in defining the rigid and dynamic parts of molecules in their crystalline state. nih.gov For clindamycin, theoretical calculations of NMR parameters complement experimental data, helping to confirm the conformations that are crucial for its binding to the ribosome. nih.gov

Table 2: Calculated Spectroscopic Data for Clindamycin and Related Compounds

| Spectroscopic Parameter | Computational Method | Application |

| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP, LSDA) with basis sets like 6-311+G(d,p) researchgate.net | Evaluation of fundamental vibrational frequencies and band intensities. Comparison with experimental spectra helps validate the molecular structure. researchgate.netresearchgate.net |

| NMR Chemical Shifts (¹H, ¹³C) | GIAO routine with DFT (e.g., B3LYP/aug-pcS-1) nih.gov | Calculation of shielding constants to predict chemical shifts. nih.gov Aids in the assignment of experimental NMR signals and confirms molecular conformation. nih.govnih.gov |

Molecular Dynamics Simulations of Clindamycin-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov This is particularly useful for studying the complex interactions between a drug like clindamycin and its biological target, the bacterial ribosome.

Full-atom MD simulations have been instrumental in understanding the interaction between clindamycin and the 23S ribosomal RNA (rRNA) of the large ribosomal subunit. nih.govnih.gov These simulations reveal how clindamycin binds within the peptidyl transferase center at the entrance of the polypeptide exit tunnel. nih.govrcsb.org

Studies have compared the dynamics of clindamycin in the native ribosome versus a resistant mutant, such as the A2058G mutant. nih.gov MD simulations suggest that in the native ribosome, clindamycin is more flexible. nih.gov In contrast, in the A2058G mutant, the guanine (B1146940) base forms more stable hydrogen bonds with clindamycin, which restricts its conformational freedom and alters its binding mode. nih.gov This restricted conformation in the mutant prevents clindamycin from effectively blocking the exit tunnel, providing a molecular explanation for bacterial resistance. nih.gov Kinetic studies have shown that clindamycin binding can be a multi-step process, involving transient interference at the A-site of the ribosome followed by accommodation near the P-site. drugbank.com

The surrounding solvent environment plays a critical role in molecular conformation and recognition. The crystal structure of clindamycin hydrochloride has been solved as a monohydrate and as a monohydrate ethanol (B145695) solvate. researchgate.netnih.gov In these structures, water and ethanol molecules, along with chloride ions, participate in an intricate network of hydrogen bonds that stabilize the crystal packing. researchgate.netnih.gov

MD simulations have been used to explore the conformational space of clindamycin, comparing its behavior in a vacuum versus in an explicit water environment. nih.gov These simulations, including ab initio Born-Oppenheimer molecular dynamics (BOMD) and classical full-atom molecular dynamics (FAMD), have shown that transitions between different stable conformers of clindamycin can be observed. nih.gov The conformation of clindamycin, particularly the orientation of its pyrrolidinyl propyl group, is known to be crucial for its binding to the ribosome. nih.gov The presence of solvent molecules influences which conformations are most stable and accessible, thereby affecting the molecular recognition process at the ribosomal binding site.

Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For clindamycin and its derivatives, QSAR models are being developed to predict ribosomal binding affinity and to understand mechanisms of resistance.

The development of these models relies on calculating a set of numerical values, or "descriptors," that quantify various aspects of the molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. In the context of clindamycin, relevant descriptors would aim to capture the features essential for binding to the 23S rRNA.

Research on clindamycin derivatives has utilized computational tools to predict properties and guide synthesis. nih.gov For instance, docking scores, such as the LibDock score, serve as a descriptor for binding affinity. A higher score indicates a more favorable binding interaction between the ligand and the protein target. nih.gov In one study, a LibDock score exceeding 140 was considered significant for identifying potential protein targets for clindamycin derivatives. nih.gov

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) descriptors are used to predict the pharmacokinetic and toxicological properties of derivatives. nih.gov These are developed using linear formulas and trained on large sets of compounds to predict properties like water solubility and potential toxicity, which are crucial for drug development. nih.gov While not direct measures of ribosomal binding, these descriptors are essential for developing clinically viable compounds and are often considered alongside binding affinity models. The development of specific QSAR models that directly correlate structural descriptors with ribosomal binding affinity for a series of lincosamides would be a significant step in designing new antibiotics that can evade common resistance mechanisms, such as methylation of the rRNA binding site. nih.gov

The specific structural features of clindamycin are directly correlated with its mechanism of action and clinical efficacy. Computational analyses help to rationalize these correlations at a molecular level.

The defining structural modification of clindamycin compared to its parent compound, lincomycin (B1675468), is the substitution of the 7-hydroxyl group with a chlorine atom with an inverted stereochemistry. nih.gov While this change does not fundamentally alter the primary binding interactions within the ribosome, it is thought to enhance the drug's pharmacokinetic properties, such as cell membrane permeability, leading to greater clinical potency. nih.gov The chlorine atom also influences the stability of the drug-ribosome complex. nih.gov

The pyrrolidinyl propyl group is another critical structural feature. As shown by docking and structural studies, this moiety occupies the same space as the side chain of an incoming aminoacyl-tRNA in the A-site. nih.gov This direct steric clash is a cornerstone of its inhibitory mechanism. The three-dimensional structure of clindamycin effectively mimics the 3'-ends of certain tRNA molecules, which may not only block peptide chain initiation but also promote the dissociation of peptidyl-tRNA from the ribosome. drugbank.com

Studies on clindamycin derivatives have further highlighted these structure-mechanism relationships. By modifying different parts of the clindamycin scaffold, researchers have created derivatives with broader antibacterial activity, including against Gram-negative bacteria. nih.gov Computational studies on these derivatives show that they may interact with additional protein targets, such as β-lactamase and the cell division protein FtsZ. nih.govresearchgate.net This suggests that specific structural modifications can be engineered to not only enhance binding to the primary ribosomal target but also to introduce new mechanisms of action, potentially addressing existing resistance issues. nih.gov

Environmental Fate and Degradation Pathways of Clindamycin Hydrochloride Monohydrate

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Abiotic processes, including photolysis and hydrolysis, play a significant role in the transformation of clindamycin (B1669177) in the environment. These processes are influenced by environmental conditions such as sunlight intensity and pH.

Studies on the photolytic degradation of clindamycin have shown that it is susceptible to breakdown under simulated sunlight. nih.gov However, direct photolysis in aqueous solutions appears to have a negligible contribution to its removal. jwent.netjwent.net The presence of photosensitizers, such as dissolved black carbon (DBC), can significantly influence the photodegradation process. nih.gov

Dissolved black carbon can generate reactive oxygen species (ROS), including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) (O₂•-), which actively participate in the degradation of clindamycin. nih.govresearchgate.net The hydroxyl radical can directly attack the clindamycin molecule through an OH-addition reaction. nih.govresearchgate.net Singlet oxygen and superoxide contribute to degradation by transforming into hydroxyl radicals. nih.govresearchgate.net

The efficiency of photolytic degradation is also influenced by pH. For instance, the binding of clindamycin to dissolved black carbon, which can inhibit photodegradation, is more pronounced at a pH of 8.5 compared to a pH of 7.0. nih.gov In photocatalytic systems using titanium dioxide (TiO₂) or zinc oxide (ZnO) nanoparticles, the degradation rate of clindamycin is also pH-dependent, with optimal degradation often observed under acidic or alkaline conditions, respectively. jwent.netjwent.netresearchgate.net For example, with TiO₂, the maximum removal rate was achieved at a pH of 5. jwent.netjwent.net

The hydrolytic stability of clindamycin is highly dependent on the pH of the aqueous solution. capes.gov.brresearchgate.net It exhibits maximum stability in the pH range of 3 to 5. capes.gov.brresearchgate.net Under more acidic or alkaline conditions, the rate of degradation increases. capes.gov.brresearchgate.net

Two primary degradation pathways have been identified for the hydrolysis of clindamycin: